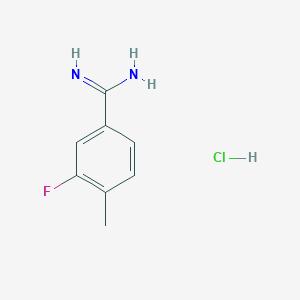

3-氟-4-甲基苯甲酰胺盐酸盐

描述

Synthesis Analysis

The synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride involves several chemical reactions, starting from basic raw materials such as ortho-toluidine. The process includes steps like nitrification, diazotization, fluorination, reductive, and oxidation reactions. This synthesis approach has been highlighted for its control and productivity, with a notable success rate of 48%, making it significant for the development and production of new compounds, especially in the field of pesticides (L. Min, 2006).

Molecular Structure Analysis

The molecular structure of related fluorinated compounds reveals interesting aspects like intramolecular hydrogen bonding in ortho-substituted arylamide oligomers. Computational and experimental studies, such as those involving ortho-fluoro-N-methylbenzamide, have shown that the -F substituent in the ortho position can fine-tune the rigidity of the oligomer backbone, affecting the conformational behavior and shape of the molecules. These studies provide insights into the molecular structure and conformational preferences of 3-Fluoro-4-methylbenzamidine hydrochloride, especially in different solvent environments (J. Galan et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 3-Fluoro-4-methylbenzamidine hydrochloride can be influenced by the presence of fluorine atoms, which are known to affect the behavior of compounds in chemical reactions. Studies on similar fluorinated benzamides have revealed that the introduction of fluorine can lead to specific reactivity patterns and interaction capabilities, such as in the case of iron-catalyzed, fluoroamide-directed C-H fluorination reactions. These reactions demonstrate the compound's ability to undergo selective fluorine transfer, highlighting the significant role of fluorine in mediating chemical transformations (Brian J. Groendyke et al., 2016).

Physical Properties Analysis

The physical properties of 3-Fluoro-4-methylbenzamidine hydrochloride, such as solubility, melting point, and stability, are crucial for its application in various fields. While specific studies on these physical properties were not found, related research on fluorinated compounds provides a general understanding of how fluorination can influence these characteristics. For instance, fluorinated polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, suggesting that fluorination contributes positively to the physical properties of compounds (K. Xie et al., 2001).

科学研究应用

科学研究中的氟化化合物

合成和表征:氟化化合物,如氟代苯甲酰胺,由于其独特的化学和物理性质而备受关注。这些性质包括高热稳定性和化学稳定性,这使得它们在材料科学、药物和农用化学中很有价值。此类化合物的合成通常涉及将氟或氟代基团引入有机分子的复杂反应,从而增强它们的反应性和稳定性 (Sicard & Baker, 2020)。

环境影响和安全性:长链全氟和多氟烷基物质 (PFAS) 的环境持久性和潜在健康影响导致人们对氟化化合物的审查增加。然而,高分子量氟聚合物(如果它们构成聚合物结构的一部分,可能包括 3-氟-4-甲基苯甲酰胺盐酸盐等化合物)由于其尺寸大、稳定性和生物蓄积的可能性低,被认为对健康风险可以忽略不计 (Henry et al., 2018)。

在医学和成像中的应用:一些氟化化合物作为药物合成的关键中间体,提供治疗益处或作为诊断剂。例如,氟化衍生物用于开发疗效提高、毒性降低的药物。在成像中,某些氟化化合物由于其荧光特性而用作造影剂,增强了医疗过程中生物结构的可视化 (Cwalinski et al., 2020)。

安全和危害

According to the safety information provided, 3-Fluoro-4-methylbenzamidine hydrochloride is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The compound is also classified under GHS07, and the signal word associated with it is 'Warning’ . It’s important to handle this compound with appropriate safety measures.

属性

IUPAC Name |

3-fluoro-4-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAQJXKADWRKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586589 | |

| Record name | 3-Fluoro-4-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methylbenzamidine hydrochloride | |

CAS RN |

175277-88-0 | |

| Record name | Benzenecarboximidamide, 3-fluoro-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-4-METHYLBENZAMIDINE.HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)

![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)